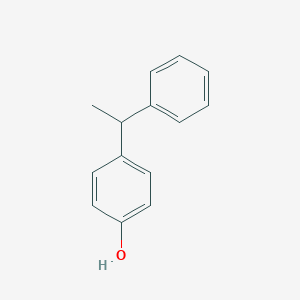

4-(1-Phenylethyl)phenol

Description

Properties

IUPAC Name |

4-(1-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHASMJXNUHCHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862809 | |

| Record name | Phenol, 4-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-89-2 | |

| Record name | 4-(1-Phenylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1988-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Phenylethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Phenylethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5CEI3415 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanistic Underpinnings: The Friedel-Crafts Alkylation Pathway

An In-Depth Technical Guide to the Synthesis of 4-(1-Phenylethyl)phenol from Phenol and Styrene

This guide provides a comprehensive technical overview for the synthesis of 4-(1-phenylethyl)phenol, a significant alkylated phenolic compound utilized as a chemical intermediate and antioxidant[1]. The primary industrial route, the acid-catalyzed Friedel-Crafts alkylation of phenol with styrene, is detailed herein. This document is intended for researchers, chemists, and process development professionals, offering insights into the reaction mechanism, optimization of critical parameters, a detailed experimental protocol, and strategies for purification and byproduct control.

The synthesis of 4-(1-phenylethyl)phenol is a classic example of a Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution[2]. The reaction proceeds by activating the alkene (styrene) with an acid catalyst to generate a carbocation, which then serves as the electrophile that is attacked by the electron-rich phenol ring.

The Reaction Mechanism involves several key steps:

-

Electrophile Generation: The acid catalyst (H⁺) protonates the double bond of styrene. This protonation occurs at the terminal carbon, following Markovnikov's rule, to generate the more stable secondary benzylic carbocation, the 1-phenylethyl cation. This cation is resonance-stabilized by the adjacent phenyl group, facilitating its formation.

-

Nucleophilic Attack: The phenol molecule, activated by the electron-donating hydroxyl (-OH) group, acts as the nucleophile. The -OH group is a potent ortho, para-director, meaning it enriches the electron density at the carbons in the positions ortho (2 and 6) and para (4) to it. The π-electrons of the phenol ring attack the 1-phenylethyl carbocation.

-

Isomer Formation: The attack can occur at either the ortho or para position, leading to the formation of two primary isomers: 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol. The para product is often sterically favored.

-

Rearomatization: The resulting intermediate, a resonance-stabilized cation known as a sigma complex or arenium ion, loses a proton (H⁺) to regenerate the aromatic ring and the acid catalyst, yielding the final alkylated phenol product.

A competing, though less direct, pathway involves an initial O-alkylation to form a phenyl ether, which then undergoes an intramolecular rearrangement (Fries rearrangement) to the more thermodynamically stable C-alkylated phenols[3].

Reaction Mechanism: Alkylation of Phenol with Styrene

Caption: Acid-catalyzed Friedel-Crafts alkylation of phenol with styrene.

Optimizing the Synthesis: A Guide to Critical Parameters

The success of the synthesis, particularly regarding yield and selectivity towards the desired 4-(1-phenylethyl)phenol isomer, is highly dependent on the careful control of several experimental variables.

Catalyst Selection: The Engine of the Reaction

The choice of acid catalyst is paramount. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and drawbacks.

-

Homogeneous Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are widely used due to their low cost and high activity[4]. However, they present significant challenges, including reactor corrosion, difficulty in separation from the product mixture, and potential for product discoloration[4]. Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can also be used but share similar separation issues[5].

-

Heterogeneous Catalysts: Solid acid catalysts offer a compelling alternative by simplifying catalyst removal (via simple filtration) and enabling potential reuse. This aligns with green chemistry principles. Examples include:

-

Sulfated Metal Oxides: Catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂) have demonstrated high activity and can achieve near-complete conversion of reactants[6][7].

-

Acidic Ion-Exchange Resins: Resins such as Amberlyst are also effective and are commonly used in industrial alkylations[3].

-

Zeolites and Clays: These materials provide acidic sites within a structured porous network, offering shape-selectivity that can potentially favor the formation of the less bulky para-isomer.

-

Stoichiometry: Controlling the Degree of Alkylation

The molar ratio of styrene to phenol directly controls the product distribution between mono-, di-, and tri-styrenated phenols (MSP, DSP, and TSP)[4]. To maximize the yield of the desired mono-alkylated product, 4-(1-phenylethyl)phenol, it is crucial to use phenol in a molar excess.

-

Low Styrene Ratio (Styrene:Phenol < 1): Suppresses the formation of DSP and TSP, as a styrene molecule is more likely to encounter an unreacted phenol molecule than a mono-substituted one. A ratio of 0.8 to 1.2 equivalents of styrene per equivalent of phenol is often optimal for high MSP content[4].

-

High Styrene Ratio (Styrene:Phenol > 2): Intentionally used when di-styrenated or tri-styrenated phenols are the target products. For instance, using 2 equivalents of styrene can result in DSP being the major product[4].

Temperature and Reaction Time

Reaction temperature influences both the rate of reaction and the product selectivity.

-

Temperature: Typical reaction temperatures range from 70°C to 170°C[4]. Lower temperatures may favor the kinetically controlled ortho-product, while higher temperatures can lead to the thermodynamically more stable para-product. However, excessively high temperatures can promote side reactions and the formation of colored impurities.

-

Reaction Time: The reaction is monitored until the consumption of the limiting reagent (typically styrene) is complete. Reaction times can vary from 1 to 6 hours depending on the catalyst activity and temperature[6][7].

| Parameter | Condition/Choice | Rationale & Impact on Synthesis | Key References |

| Catalyst | Sulfuric Acid, Phosphoric Acid | High activity, low cost. Difficult to separate, corrosive. | [4] |

| Solid Acids (e.g., SO₄²⁻/ZrO₂) | Easily separable, reusable, less corrosive. May have lower activity. | [6][7] | |

| Styrene:Phenol Ratio | < 1 (e.g., 0.8 : 1) | Maximizes mono-styrenated phenol (MSP) yield by utilizing an excess of phenol. | [4] |

| > 2 (e.g., 2 : 1) | Favors formation of di-styrenated (DSP) and tri-styrenated (TSP) phenols. | [4][6] | |

| Temperature | 70 - 170 °C | Balances reaction rate with selectivity. Higher temperatures may favor the para isomer but can increase byproducts. | [4][5] |

| Addition Method | Slow, dropwise addition of styrene | Controls the exothermic reaction, maintains a low instantaneous concentration of styrene, and minimizes polymerization. | [4] |

A Validated Experimental Protocol

This protocol describes a laboratory-scale synthesis of styrenated phenol with an emphasis on maximizing the mono-substituted product, based on methodologies reported in the literature[4].

Step 1: Materials and Equipment

-

Reagents: Phenol (≥99%), Styrene (stabilized, ≥99%), Sulfuric Acid (98%), Sodium Carbonate (Na₂CO₃), Diethyl Ether (or other suitable extraction solvent), Deionized Water, Brine.

-

Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, thermometer, separatory funnel, rotary evaporator.

Step 2: Reaction Setup and Execution

-

Reactor Charging: To a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 200 g of phenol.

-

Catalyst Addition: Carefully add 375 mg (0.0018 equivalents relative to phenol) of concentrated sulfuric acid to the phenol.

-

Heating: Heat the mixture to 70°C with stirring.

-

Styrene Addition: Slowly add 177.12 g (0.8 equivalents relative to phenol) of styrene dropwise from the dropping funnel over a period of 180 minutes. The reaction is exothermic; maintain the temperature between 70°C and 90°C by adjusting the heating rate and addition speed[4].

-

Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure full conversion of the styrene[4].

Step 3: Work-up and Catalyst Neutralization

-

Cooling: Allow the reaction mixture to cool to approximately 80°C.

-

Neutralization: Prepare a solution of sodium carbonate (approx. 405 mg, 1 equivalent relative to the acid catalyst) in a minimal amount of distilled water. Add this solution to the reaction mixture and stir for 30 minutes to neutralize the sulfuric acid catalyst[4].

Step 4: Isolation and Purification

-

Solvent Extraction: Transfer the neutralized mixture to a separatory funnel. Dilute with 250 mL of diethyl ether and wash with 100 mL of water to remove the sodium sulfate salt.

-

Removal of Unreacted Phenol: To separate the product from the excess phenol, perform several extractions with a 1 M sodium hydroxide solution or a saturated sodium bicarbonate solution[8]. Phenol is acidic and will be deprotonated to the water-soluble sodium phenolate, which partitions into the aqueous layer. The styrenated phenol product, being less acidic, remains in the organic layer.

-

Final Wash: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude oil is a mixture of ortho- and para-isomers, along with residual di-substituted products. High-purity 4-(1-phenylethyl)phenol can be obtained via fractional distillation under reduced pressure or by recrystallization from a suitable solvent system.

Step 5: Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy[7][9].

Conclusion

The synthesis of 4-(1-phenylethyl)phenol via Friedel-Crafts alkylation of phenol with styrene is a well-established yet nuanced process. Achieving high yield and selectivity for the desired para-isomer requires a systematic approach to process optimization. The judicious selection of a catalyst, precise control over reactant stoichiometry, and maintenance of optimal temperature are the most critical factors influencing the reaction's outcome. While traditional homogeneous catalysts are effective, the adoption of heterogeneous solid acid catalysts presents a more sustainable and efficient alternative for modern chemical synthesis. The protocol and insights provided in this guide offer a solid foundation for researchers and professionals to successfully execute and refine this important industrial reaction.

References

- KR20110070081A - Process for preparing styrenated phenol.

-

Yun, H., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. PubMed. [Link]

-

4-(1-Phenylethyl)phenol. PubChem, National Institutes of Health. [Link]

-

Chen, U.-S., et al. (2010). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 114(43), 11545-11553. ACS Publications. [Link]

-

Yun, H., et al. (2018). A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene. Journal of Nanoscience and Nanotechnology, 18(2), 1457-1460. PubMed. [Link]

-

Download Table | Alkylation of phenols with styrene. ResearchGate. [Link]

-

o-(1-phenylethyl)phenol. LookChem. [Link]

-

Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. ResearchGate. [Link]

- US4927979A - Process for the preparation of p-ethylphenol.

-

Friedel–Crafts reaction. Wikipedia. [Link]

- US2432356A - Preparation of substituted phenols by reaction of phenol with styrene.

- US1698932A - Purification of phenyl ethyl alcohol.

-

How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]

- 5. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]

- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(1-Phenylethyl)phenol | C14H14O | CID 94763 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-(1-Phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Phenylethyl)phenol, a significant alkylphenol, holds relevance in various chemical and pharmaceutical research areas. Its molecular structure, comprising a phenol ring substituted with a 1-phenylethyl group at the para position, gives rise to a unique set of physicochemical properties and potential biological activities. Accurate structural elucidation and characterization are paramount for its application in drug design, synthesis, and quality control. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 4-(1-Phenylethyl)phenol, offering insights into its structural features and the methodologies for obtaining and interpreting its spectroscopic profile.

Molecular Structure and Spectroscopic Overview

The structure of 4-(1-Phenylethyl)phenol (C₁₄H₁₄O) features a chiral center at the benzylic carbon, connecting the phenyl and hydroxyphenyl rings.[1] This guide will delve into the spectroscopic data that confirms this structure.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(1-Phenylethyl)phenol shows characteristic absorptions for the hydroxyl group and the aromatic rings.

Table 3: FTIR Data for 4-(1-Phenylethyl)phenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~3050-3020 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1610, 1510, 1450 | Strong | Aromatic C=C ring stretch |

| ~1230 | Strong | C-O stretch (phenol) |

| ~830 | Strong | p-disubstituted C-H bend |

| ~760, 700 | Strong | Monosubstituted C-H bend |

Interpretation of the IR Spectrum:

-

O-H Stretch: The strong, broad absorption band centered around 3350 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of phenols. [2]* C-H Stretches: The absorptions in the 3050-3020 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic rings. [3]The bands between 2960 and 2850 cm⁻¹ correspond to the C-H stretches of the aliphatic methyl and methine groups.

-

Aromatic C=C Stretches: The strong absorptions at approximately 1610, 1510, and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings. [3]* C-O Stretch: The strong band around 1230 cm⁻¹ is attributed to the C-O stretching vibration of the phenol group.

-

Out-of-Plane C-H Bending: The strong absorption at about 830 cm⁻¹ is indicative of a para-disubstituted benzene ring. The strong bands at approximately 760 and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like 4-(1-Phenylethyl)phenol, the following transmission method is a reliable approach.

-

Sample Preparation:

-

Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr). [4] * Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. [4]2. Instrument Setup:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Ensure the instrument is properly aligned and has a stable background.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 4-(1-Phenylethyl)phenol

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 183 | High | [M - CH₃]⁺ |

| 105 | Moderate | [C₈H₉]⁺ (phenylethyl fragment) |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 198 corresponds to the molecular ion [C₁₄H₁₄O]⁺, confirming the molecular weight of the compound. [1]* Major Fragmentation Pathways:

-

Loss of a Methyl Group: The base peak at m/z 183 is due to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable benzylic cation. This is a common fragmentation pathway for compounds with a benzylic methyl group.

-

Benzylic Cleavage: Cleavage of the bond between the two aromatic rings can lead to the formation of a phenylethyl fragment with m/z 105.

-

Tropylium Ion: The peak at m/z 91 is characteristic of a tropylium ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of compounds containing a benzyl group. [5]

-

Caption: Proposed mass spectral fragmentation pathway for 4-(1-Phenylethyl)phenol.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like 4-(1-Phenylethyl)phenol.

-

Sample Preparation:

-

Prepare a dilute solution of 4-(1-Phenylethyl)phenol in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Column: A nonpolar or moderately polar capillary column is suitable for separating alkylphenols.

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components, starting at a lower temperature and ramping up to a higher temperature.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) is a standard method for generating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compounds are separated based on their boiling points and interactions with the column's stationary phase as they are carried by an inert gas (e.g., helium).

-

As each compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 4-(1-Phenylethyl)phenol. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. The experimental protocols outlined in this guide represent robust methodologies for obtaining high-quality spectroscopic data, ensuring the scientific integrity of the structural analysis. This in-depth understanding of the spectroscopic properties of 4-(1-Phenylethyl)phenol is essential for its use in research, development, and quality assurance in the chemical and pharmaceutical industries.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94763, 4-(1-Phenylethyl)phenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-(1-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent Technologies. (2011). Analysis of ethyl derivatives of alkylphenols. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

- Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Lanças, F. M., & Rissato, S. R. (1998). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters.

- Gee, K. R., & Schaeffer, T. (1964). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 42(6), 1340-1346.

- Ghosh, S., & Jana, S. (2007). Enzymatic Synthesis of Fluorescent Naphthol-Based Polymers. Biomacromolecules, 8(3), 965-971.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

- Malecki, G., & Nowak, M. (1998). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2, (11), 2371-2374.

- Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-80.

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- Ward, R. S., Cooks, R. G., & Williams, D. H. (1969). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 91(10), 2727-2731.

- Pasquini, C., & de Faria, A. P. (2002). Near Infrared Spectroscopic Prediction of Physical Properties of Aromatics-Rich Hydrocarbon Mixtures. Journal of the Brazilian Chemical Society, 13(4), 522-528.

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Chromatography Online. (2026, January 22). Chromatographic Profiling and Antibacterial Activity of Solvent-Extracted Shiitake Mushroom Compounds. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

- Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Journal of the American Chemical Society, 78(7), 1332-1335.

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Pharmaceutical Concepts. (2021, November 7). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry [Video]. YouTube. Retrieved from [Link]

- Kumar, A., Saini, P., Bhatia, S., Mahajan, M., Kaushik, A., Sahu, S. K., ... & Patel, M. K. (2021).

-

Williams, D. H. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Isomers of 1-phenylethyl substituted phenols

An In-Depth Technical Guide to the Isomers of 1-Phenylethyl Substituted Phenols

Abstract

The 1-phenylethyl substituted phenol scaffold is a cornerstone in both industrial and pharmaceutical chemistry. Its structural versatility, arising from both positional isomerism and chirality, allows for a wide range of applications, from polymer chemistry to the design of complex Active Pharmaceutical Ingredients (APIs). However, this same versatility presents a significant challenge: the precise synthesis, separation, and characterization of specific isomers are critical for function, yet often non-trivial to achieve. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, separation, analysis, and application of these important compounds, grounded in established chemical principles and field-proven methodologies.

The Landscape of Isomerism in 1-Phenylethyl Phenols

The structure of 1-phenylethyl substituted phenol inherently gives rise to two distinct forms of isomerism: positional isomerism on the phenolic ring and stereoisomerism at the benzylic carbon of the phenylethyl group. Understanding this landscape is the first step toward rationally designing synthetic and analytical strategies.

-

Positional Isomerism : The hydroxyl group of phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions[1]. Consequently, the alkylation of phenol with a 1-phenylethyl source primarily yields 2-(1-phenylethyl)phenol (ortho isomer) and 4-(1-phenylethyl)phenol (para isomer). The meta isomer is not typically formed in significant quantities under standard Friedel-Crafts conditions. Further reaction can lead to di- and tri-substituted products, such as 2,4-bis(1-phenylethyl)phenol[2].

-

Stereoisomerism : The benzylic carbon atom of the 1-phenylethyl group (the carbon bonded to both aromatic rings and a methyl group) is a stereocenter. This gives rise to two non-superimposable mirror images, or enantiomers: (R)-1-phenylethyl phenol and (S)-1-phenylethyl phenol. These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. This distinction is paramount in drug development, where enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles[3].

Sources

- 1. Regioselectivity of phenol alkylation in supercritical water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2,4-Bis(1-Phenylethyl)Phenol | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Racemic Mixture of 4-(1-Phenylethyl)phenol and its Stereochemistry

This guide provides a comprehensive technical overview of 4-(1-phenylethyl)phenol, a chiral molecule of significant interest in chemical synthesis and drug discovery. We will delve into the synthesis of its racemic form, explore methodologies for the resolution of its constituent enantiomers, detail analytical techniques for their characterization, and discuss the importance of stereoisomerism in the context of its potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound's stereochemistry.

Introduction to 4-(1-Phenylethyl)phenol: A Chiral Phenolic Compound

4-(1-Phenylethyl)phenol, with the chemical formula C₁₄H₁₄O, is an aromatic organic compound featuring a phenol ring substituted at the para position with a 1-phenylethyl group.[1] The presence of a stereocenter at the benzylic carbon of the 1-phenylethyl moiety gives rise to chirality, meaning the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-(1-phenylethyl)phenol and (S)-4-(1-phenylethyl)phenol.

A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture or racemate.[2] Such a mixture is optically inactive, as the equal and opposite optical rotations of the two enantiomers cancel each other out. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes. This stereoselectivity is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with one specific enantiomer, while the other may be inactive or even elicit undesirable side effects.[3][4][5][6]

Table 1: Physicochemical Properties of 4-(1-Phenylethyl)phenol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molar Mass | 198.26 g/mol | |

| CAS Number | 1988-89-2 | [1] |

| Appearance | Colorless to yellow liquid | [7] |

| Stereochemistry | Racemic | [2] |

Synthesis of Racemic 4-(1-Phenylethyl)phenol

The most direct and common method for synthesizing racemic 4-(1-phenylethyl)phenol is through the Friedel-Crafts alkylation of phenol with styrene.[8] This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid.

Causality in Experimental Design

The choice of catalyst is critical in Friedel-Crafts alkylation. While traditional Lewis acids like AlCl₃ are effective, they can lead to over-alkylation and the formation of complex mixtures. The use of solid acid catalysts, such as acid-activated clays or sulfated zirconia, is often preferred in industrial settings due to their ease of separation, reusability, and potentially higher selectivity.[8][9] The reaction temperature and the molar ratio of reactants are key parameters to control to maximize the yield of the desired mono-alkylated product and minimize the formation of di- and tri-styrenated phenols.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Styrene

Materials:

-

Phenol

-

Styrene

-

Acid catalyst (e.g., sulfated zirconia, Amberlyst-15)

-

Toluene (or other suitable solvent)

-

Sodium hydroxide solution (for workup)

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in toluene.

-

Add the acid catalyst to the phenol solution. The amount of catalyst will depend on its activity and should be optimized (typically 5-15% by weight of the reactants).[8]

-

Heat the mixture to the desired reaction temperature (e.g., 100-120°C).[8]

-

Slowly add styrene to the reaction mixture over a period of several hours using a dropping funnel. This controlled addition helps to prevent polymerization of styrene and minimizes the formation of poly-alkylated products.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period to ensure complete conversion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst.

-

Wash the organic phase with a dilute sodium hydroxide solution to remove any unreacted phenol.

-

Neutralize the aqueous phase with hydrochloric acid and extract with a suitable organic solvent (e.g., ethyl acetate) to recover any unreacted phenol if desired.

-

Wash the organic phase containing the product with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude racemic 4-(1-phenylethyl)phenol.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Chiral Resolution of (±)-4-(1-Phenylethyl)phenol

The separation of the enantiomers of 4-(1-phenylethyl)phenol from the racemic mixture is a critical step in obtaining stereochemically pure compounds for further study or application. Two common and effective methods for this are classical diastereomeric salt resolution and enzymatic kinetic resolution.

Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic phenolic compound with a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts.[10] Since 4-(1-phenylethyl)phenol is acidic, a chiral amine is a suitable resolving agent. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[11]

Causality in Experimental Design: The choice of the chiral resolving agent is crucial and often empirical. Common choices for resolving acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine. The selection of the solvent system is equally important, as it dictates the solubility difference between the diastereomeric salts. A solvent that maximizes this difference will lead to a more efficient separation.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

-

Racemic 4-(1-phenylethyl)phenol

-

Chiral resolving agent (e.g., (R)-1-phenylethylamine)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture)

-

Hydrochloric acid solution

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve the racemic 4-(1-phenylethyl)phenol in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Slowly add the resolving agent solution to the phenol solution with stirring.

-

Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

The enantiomeric purity of the resolved phenol can be checked at this stage by liberating a small sample of the salt with acid and analyzing it by chiral HPLC.

-

To liberate the enantiomerically enriched phenol, dissolve the diastereomeric salt in water and acidify the solution with hydrochloric acid.

-

Extract the liberated phenol with an organic solvent.

-

Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The mother liquor, which is now enriched in the other diastereomeric salt, can be treated similarly to recover the other enantiomer of 4-(1-phenylethyl)phenol.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[12] For a racemic alcohol like 4-(1-phenylethyl)phenol, lipases are commonly used to catalyze an acylation reaction in the presence of an acyl donor. One enantiomer is acylated at a much faster rate than the other, resulting in a mixture of one acylated enantiomer and the unreacted, opposite enantiomer.

Causality in Experimental Design: The choice of lipase is critical for achieving high enantioselectivity. Lipases from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia are known for their broad substrate scope and high stereoselectivity.[13] The acyl donor (e.g., vinyl acetate) and the solvent (typically a non-polar organic solvent like hexane or toluene) are also important parameters that can influence the reaction rate and enantioselectivity. The reaction is typically stopped at or near 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic 4-(1-phenylethyl)phenol

-

Immobilized lipase (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous non-polar organic solvent (e.g., hexane or toluene)

-

Silica gel for column chromatography

Procedure:

-

In a flask, dissolve the racemic 4-(1-phenylethyl)phenol in the anhydrous organic solvent.

-

Add the acyl donor to the solution.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the product.

-

When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted enantiomer of 4-(1-phenylethyl)phenol from the acylated enantiomer by column chromatography on silica gel.

Analytical Methods for Enantiomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for determining the enantiomeric purity of 4-(1-phenylethyl)phenol. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral HPLC Method Development

Causality in Experimental Design: The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method.[14] For phenolic compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. The mobile phase composition, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), needs to be optimized to achieve good resolution and reasonable retention times. The flow rate and column temperature can also be adjusted to fine-tune the separation.

Table 2: Starting Conditions for Chiral HPLC Method Development

| Parameter | Recommended Starting Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

Protocol for Chiral HPLC Analysis:

-

Prepare a stock solution of the sample (racemic mixture or a resolved enantiomer) in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the sample solution.

-

Run the chromatogram and identify the peaks corresponding to the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Applications and Stereochemical Significance

While specific pharmacological data for the individual enantiomers of 4-(1-phenylethyl)phenol are not extensively published in readily available literature, the general principles of stereochemistry in drug design provide a strong rationale for their separation and individual study.[3][5] Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[15][16] It is highly probable that the (R) and (S) enantiomers of 4-(1-phenylethyl)phenol will exhibit different potencies and/or mechanisms of action in biological systems.

For instance, a derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has shown pro-apoptotic activity in cancer cell lines, highlighting the potential of this structural class in oncology research.[15] The precise stereochemical configuration of the 1-phenylethyl groups in such molecules would undoubtedly influence their interaction with biological targets. Therefore, the availability of enantiomerically pure (R)- and (S)-4-(1-phenylethyl)phenol is a prerequisite for detailed structure-activity relationship (SAR) studies and for the development of novel therapeutic agents with improved selectivity and reduced off-target effects.

Conclusion

The racemic mixture of 4-(1-phenylethyl)phenol serves as a valuable starting point for the synthesis of enantiomerically pure compounds. The choice of synthetic and resolution methods will depend on the scale of the desired product and the available resources. Friedel-Crafts alkylation provides a straightforward route to the racemate, while classical diastereomeric salt resolution and enzymatic kinetic resolution offer effective strategies for obtaining the individual enantiomers. Accurate determination of enantiomeric purity is readily achieved using chiral HPLC. The investigation of the distinct biological properties of (R)- and (S)-4-(1-phenylethyl)phenol represents a promising area for future research, particularly in the fields of medicinal chemistry and drug discovery.

References

-

Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link][17]

-

BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link][11]

-

Ferreira, V. F., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(12), 9697-9708. [Link][12]

-

Gotor, V., et al. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link][13]

-

I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link][14]

-

Kim, J. H., et al. (2020). 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. The Korean Journal of Physiology & Pharmacology, 24(2), 143-151. [Link][15]

-

LookChem. (n.d.). Cas 4237-44-9,o-(1-phenylethyl)phenol. Retrieved from [Link][7]

-

MDPI. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link][18]

-

National Center for Biotechnology Information. (n.d.). 4-(1-Phenylethyl)phenol. PubChem. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. Retrieved from [Link][3]

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link][19]

-

PubMed. (1992). Resolution and adrenergic activities of the optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole. Chirality, 4(7), 432-437. [Link][20]

-

PubMed. (2015). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Bulletin of the Korean Chemical Society, 36(4), 1145-1150. [Link][8]

-

Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link][21]

-

ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link][22]

-

ResearchGate. (2020). The Significance of Chirality in Drug Design and Development. Retrieved from [Link][5]

-

U.S. Food and Drug Administration. (n.d.). 4-(1-PHENYLETHYL)PHENOL. Global Substance Registration System. Retrieved from [Link][2]

-

Vasi, S., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(16), 4984. [Link][4]

-

Verma, A. K., & Kumar, S. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link][16]

-

Wzorek, Z., & Krasiński, M. J. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advances in Pharmaceutical Research, 3(2), 07-14. [Link][6]

Sources

- 1. 4-(1-Phenylethyl)phenol | C14H14O | CID 94763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pharma.researchfloor.org [pharma.researchfloor.org]

- 7. lookchem.com [lookchem.com]

- 8. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repository.tudelft.nl [repository.tudelft.nl]

- 14. hplc.today [hplc.today]

- 15. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. [mdpi.com]

- 17. almacgroup.com [almacgroup.com]

- 18. Tailored Functionalization of Natural Phenols to Improve Biological Activity [mdpi.com]

- 19. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 20. Resolution and adrenergic activities of the optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 22. researchgate.net [researchgate.net]

Synonyms for 4-(1-Phenylethyl)phenol like p-(1-Phenylethyl)phenol

An In-Depth Technical Guide to 4-(1-Phenylethyl)phenol and Its Isomers

Executive Summary: 4-(1-Phenylethyl)phenol is an alkylphenol of significant industrial interest, serving as a critical intermediate in chemical synthesis, a component in polymer production, and an antioxidant. The precise nomenclature and differentiation from its isomers are paramount for researchers and developers, as the position of the phenylethyl group on the phenol ring dictates the compound's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of 4-(1-Phenylethyl)phenol, focusing on its nomenclature, isomeric forms, physicochemical properties, synthesis protocols, analytical methodologies, and safety considerations.

Nomenclature and Chemical Identity

The accurate identification of a chemical compound is the foundation of scientific research. 4-(1-Phenylethyl)phenol is subject to various naming conventions, and understanding these is crucial for navigating literature and regulatory documents.

The Primary Compound: 4-(1-Phenylethyl)phenol

The designation "4-" or "p-" (para) indicates that the phenylethyl group is attached to the phenol ring at the carbon atom opposite the hydroxyl group. This symmetrical substitution influences its physical properties, such as its melting point and crystalline structure.

A comprehensive list of synonyms and identifiers for the para isomer is provided below.[1][2]

| Identifier | Value |

| IUPAC Name | 4-(1-phenylethyl)phenol |

| Common Synonyms | p-(1-Phenylethyl)phenol, p-(alpha-Methylbenzyl)phenol, Styrolfenol |

| CAS Number | 1988-89-2 |

| Molecular Formula | C14H14O |

| Molecular Weight | 198.26 g/mol |

| InChI Key | XHASMJXNUHCHBL-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)C2=CC=C(C=C2)O |

Positional Isomers: The Importance of Substitution Patterns

The synthesis of 4-(1-Phenylethyl)phenol often yields its positional isomer, 2-(1-Phenylethyl)phenol, as a byproduct. The properties and reactivity of these isomers differ significantly due to steric and electronic effects.

-

2-(1-Phenylethyl)phenol (ortho-isomer): The phenylethyl group is adjacent to the hydroxyl group. This proximity can lead to intramolecular hydrogen bonding, affecting its boiling point and acidity. Common synonyms include o-(1-Phenylethyl)phenol and 1-(2-Hydroxyphenyl)-1-phenylethane.[3][4]

-

3-(1-Phenylethyl)phenol (meta-isomer): This isomer is less commonly encountered in standard synthesis routes.

The diagram below illustrates the relationship between the reactants and the primary isomeric products.

Caption: Synthesis of ortho and para isomers from phenol and styrene.

Physicochemical Properties

The substitution pattern directly impacts the compound's physical and chemical characteristics. The table below summarizes key properties for the para and ortho isomers.

| Property | 4-(1-Phenylethyl)phenol (para) | 2-(1-Phenylethyl)phenol (ortho) | Rationale for Difference |

| Molecular Weight | 198.26 g/mol [1] | 198.26 g/mol [3] | Isomers have the same molecular formula and thus the same weight. |

| Physical State | Solid at room temperature[5] | Liquid or low-melting solid | The symmetry of the para-isomer allows for more efficient crystal packing, resulting in a higher melting point. |

| Octanol/Water Partition Coeff. (logP) | 3.5 (Computed)[1] | 3.544 (Experimental)[4] | Both isomers are highly lipophilic, with minimal difference in partitioning behavior. |

| Boiling Point | Not determined experimentally | ~653 K (380 °C) (Predicted)[4] | The ortho-isomer's potential for intramolecular hydrogen bonding can reduce intermolecular forces, often lowering the boiling point compared to the para-isomer where only intermolecular bonding occurs. |

Synthesis Protocol: Friedel-Crafts Alkylation of Phenol

The most common method for synthesizing 4-(1-Phenylethyl)phenol is the acid-catalyzed Friedel-Crafts alkylation of phenol with styrene. The mechanism involves the protonation of styrene to form a stable secondary carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring.

Causality Behind Experimental Choices:

-

Catalyst: An acid catalyst (e.g., sulfuric acid, Amberlyst-15 ion-exchange resin) is required to generate the carbocation electrophile from styrene. The choice of catalyst can influence the ratio of ortho to para products.

-

Temperature: The reaction is typically run at a moderate temperature. Higher temperatures can favor the thermodynamically more stable para product but may also increase the formation of byproducts like diphenyl ether or bis-alkylated phenols.

-

Solvent: A non-polar solvent may be used, though excess phenol can often serve as the solvent.

Step-by-Step Laboratory Protocol:

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with phenol and the chosen acid catalyst (e.g., 5% by weight of Amberlyst-15 resin).

-

Reaction Initiation: Heat the mixture to 80-100°C with stirring.

-

Styrene Addition: Add styrene dropwise from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, maintain the temperature and stirring for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off.

-

If a liquid acid was used, neutralize the mixture with a mild base like sodium bicarbonate solution.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via vacuum distillation or column chromatography to separate the para and ortho isomers.

-

Caption: General workflow for the synthesis of 4-(1-Phenylethyl)phenol.

Applications and Industrial Relevance

4-(1-Phenylethyl)phenol's chemical structure makes it a versatile molecule in several industrial applications.

-

Chemical Intermediate: It is a precursor for synthesizing other complex molecules and specialty chemicals.[6]

-

Antioxidant: Like many hindered phenols, it can act as an antioxidant, preventing oxidative degradation in organic materials.[6]

-

Polymer Additive: It can be used in the production of polymers such as polyvinyl chloride (PVC) and polyvinyl acetate, potentially as a chain termination agent or a modifier to enhance stability.[6]

-

Corrosion Inhibitor: Its properties make it suitable for use as a corrosion inhibitor in various formulations.[6]

-

Endocrine Disruption Potential: It is important to note that as an alkylphenol, this compound is classified as a potential endocrine-disrupting compound.[1] This is a critical consideration for professionals in drug development and toxicology, as exposure could have biological consequences.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of 4-(1-Phenylethyl)phenol and its isomers. The technique separates the compounds based on their boiling points and polarity, and the mass spectrometer provides a unique fragmentation pattern for unambiguous identification.[1]

Step-by-Step Analytical Protocol (General):

-

Sample Preparation: Dissolve a known quantity of the sample in a suitable volatile solvent like dichloromethane or methanol. If necessary, derivatization (e.g., silylation) of the hydroxyl group can be performed to improve chromatographic peak shape, although it is not always required.

-

GC Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

-

Chromatographic Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms or equivalent). A temperature gradient is applied to the column oven to separate the isomers based on their differential interaction with the column's stationary phase. The less polar ortho-isomer typically elutes before the para-isomer.

-

Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio, creating a mass spectrum.

-

Data Analysis: The resulting chromatogram shows peaks at specific retention times for each isomer. The mass spectrum of each peak is compared to a reference library (e.g., NIST) to confirm its identity. The characteristic fragment for these compounds is often the loss of a methyl group (M-15), resulting in a prominent ion at m/z 183.[1]

Caption: Standard workflow for the GC-MS analysis of phenylethylphenols.

Safety and Handling

Proper handling of 4-(1-Phenylethyl)phenol is essential due to its hazard profile.

| Hazard Information | Details |

| GHS Pictogram | |

| Signal Word | Warning [5] |

| Hazard Statement | H319: Causes serious eye irritation. [5][7] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

References

-

National Center for Biotechnology Information. "4-(1-Phenylethyl)phenol." PubChem Compound Database, [Link].

-

Chemos GmbH & Co.KG. "Safety Data Sheet: p-(1-Phenylethyl)phenol." 2020, [Link].

-

NIST. "Phenol, 4-(1-methyl-1-phenylethyl)-." NIST Chemistry WebBook, [Link].

-

National Center for Biotechnology Information. "2-(1-Phenylethyl)phenol." PubChem Compound Database, [Link].

-

Cheméo. "Chemical Properties of Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9)." Cheméo, [Link].

-

Global Substance Registration System. "4-(1-PHENYLETHYL)PHENOL." GSRS, [Link].

-

U.S. Environmental Protection Agency. "Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-." Substance Registry Services, [Link].

-

U.S. Environmental Protection Agency. "Method 8041A: Phenols by Gas Chromatography." EPA, [Link].

-

Japan Existing Chemical Data Base. "4-(1-Methyl-1-phenylethyl)phenol." [Link].

-

ResearchGate. "Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a." ResearchGate, [Link].

- Google Patents. "CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.

-

Australian Department of Health. "Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment." [Link].

Sources

- 1. 4-(1-Phenylethyl)phenol | C14H14O | CID 94763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemos.de [chemos.de]

- 6. biosynth.com [biosynth.com]

- 7. hpc-standards.com [hpc-standards.com]

Methodological & Application

High-Selectivity Synthesis of 4-(1-Phenylethyl)phenol via Acid-Catalyzed Friedel-Crafts Alkylation

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 4-(1-Phenylethyl)phenol through the Friedel-Crafts alkylation of phenol with styrene. We delve into the underlying electrophilic aromatic substitution mechanism, detailing the factors that govern the high regioselectivity for the para-substituted product. A field-proven, detailed experimental protocol using a solid acid catalyst is presented, which offers significant advantages in terms of operational safety, ease of product isolation, and reduced corrosive waste streams compared to traditional Lewis acids. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical insights necessary for successful and reproducible synthesis.

Introduction and Significance

The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic chemistry, allows for the direct attachment of alkyl groups to aromatic rings.[1] The reaction between phenol and styrene is a highly efficient route to produce (1-Phenylethyl)phenols. The primary isomer of interest, 4-(1-Phenylethyl)phenol (also known as p-(α-Methylbenzyl)phenol), is a valuable chemical intermediate. Its bifunctional nature, combining a phenolic hydroxyl group with a bulky hydrophobic substituent, makes it a key building block in the synthesis of antioxidants, specialty polymers (e.g., as a chain terminator in polycarbonates), and as a precursor for various pharmaceutical agents.

The selection of an appropriate catalyst and reaction conditions is paramount to control the regioselectivity and minimize the formation of byproducts, such as the ortho-isomer and polyalkylated species.[2] While traditional catalysts like aluminum chloride (AlCl₃) are effective, their use is complicated by their hygroscopic nature, corrosive properties, and the formation of complex waste streams during aqueous workup.[3] Modern approaches increasingly favor solid acid catalysts, such as zeolites or acid-activated clays, which are easily separable, reusable, and promote high selectivity under milder conditions.[4][5]

Reaction Mechanism: The Basis for Selectivity

The alkylation of phenol with styrene proceeds via an electrophilic aromatic substitution (EAS) pathway. The causality behind the high selectivity for the para-product is rooted in the interplay of electronic and steric effects.

-

Generation of the Electrophile: The reaction is initiated by the acid catalyst, which protonates the double bond of styrene. This generates a resonance-stabilized secondary benzylic carbocation, a potent electrophile. The stability of this carbocation is crucial for the reaction to proceed efficiently.[4]

-

Electrophilic Attack: The phenol ring is highly activated towards EAS by the electron-donating hydroxyl (-OH) group. The lone pairs on the oxygen atom increase the electron density of the ring, particularly at the ortho and para positions. The activated ring then acts as a nucleophile, attacking the carbocation.[4]

-

Regioselectivity (para vs. ortho): While both ortho and para positions are electronically activated, the attack at the para position is sterically favored. The bulky (1-phenylethyl) carbocation experiences significant steric hindrance from the adjacent hydroxyl group when attempting to attack the ortho position. Consequently, the formation of 4-(1-Phenylethyl)phenol is the major pathway.[4]

-

Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the catalyst and restore the aromaticity of the ring, yielding the final product.

Caption: Mechanism of Friedel-Crafts Alkylation of Phenol with Styrene.

Experimental Protocol

This protocol describes a robust and reproducible method for the laboratory-scale synthesis of 4-(1-Phenylethyl)phenol using acid-activated montmorillonite K10 clay as a solid acid catalyst. The use of a solid catalyst simplifies the workup procedure to a simple filtration.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Phenol | 108-95-2 | 94.11 | Corrosive, toxic. Handle with extreme care. |

| Styrene | 100-42-5 | 104.15 | Flammable liquid. Inhibitor should be removed. |

| Montmorillonite K10 | 1318-93-0 | N/A | Solid acid catalyst. Dry before use. |

| Toluene | 108-88-3 | 92.14 | Solvent. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For washing. |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

Safety and Handling Precautions

-

Phenol: Is highly toxic and corrosive. It can cause severe chemical burns upon skin contact and is harmful if inhaled or ingested. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., butyl rubber or neoprene).[4]

-

Styrene: Is a flammable liquid and vapor. It should be handled in a well-ventilated area away from ignition sources.[4]

-

Toluene: Is a flammable solvent with potential reproductive toxicity. Handle in a fume hood.

-

General: Ensure all glassware is thoroughly dried before use to prevent deactivation of the catalyst. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phenol.[4]

Step-by-Step Procedure

-

Catalyst and Reagent Preparation:

-

Dry the montmorillonite K10 catalyst in an oven at 120 °C for at least 4 hours to remove adsorbed water. Allow to cool to room temperature in a desiccator.

-

If the styrene contains an inhibitor (like 4-tert-butylcatechol), pass it through a short column of basic alumina to remove it just prior to use.

-

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add phenol (47.0 g, 0.5 mol).

-

Add toluene (100 mL) to the flask and begin stirring to dissolve the phenol.

-

Once the phenol has dissolved, add the pre-dried montmorillonite K10 catalyst (5.0 g, ~10 wt% relative to phenol).

-

-

Reaction Execution:

-

Heat the stirred mixture to 80 °C using a heating mantle with a temperature controller.

-

Using an addition funnel, add styrene (10.4 g, 0.1 mol) dropwise to the reaction mixture over a period of 30 minutes. A slight exotherm may be observed. Maintain the internal temperature at 80-85 °C.

-

After the addition is complete, continue to stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the styrene is consumed (typically 4-6 hours).

-

-

Work-up and Product Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solid catalyst by vacuum filtration, washing the filter cake with a small amount of toluene (2 x 15 mL).

-

Transfer the combined filtrate to a separatory funnel and wash with 1 M NaOH solution (2 x 50 mL) to remove unreacted phenol.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation.

-

Alternatively, for higher purity, the product can be recrystallized from a suitable solvent system like hexanes/ethyl acetate. The pure 4-(1-Phenylethyl)phenol is a white crystalline solid.

-

Characterization

-

Melting Point: Compare with the literature value.

-

¹H and ¹³C NMR: Confirm the structure and purity. The ¹H NMR should show a characteristic quartet for the methine proton and a doublet for the methyl group.

-

FT-IR: Identify the broad -OH stretch (around 3300 cm⁻¹) and aromatic C-H and C=C stretches.

-

GC-MS: Confirm the molecular weight (198.26 g/mol ) and fragmentation pattern.[6]

Data Presentation and Expected Results

The following tables summarize typical reaction parameters and expected outcomes for this synthesis.

Table 1: Optimized Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (Phenol:Styrene) | 5:1 | A large excess of phenol minimizes polyalkylation and acts as a solvent.[5] |

| Catalyst | Montmorillonite K10 | Solid acid catalyst allows for easy separation and high para-selectivity. |

| Catalyst Loading | 10 wt% (relative to phenol) | Provides sufficient active sites for efficient conversion. |

| Reaction Temperature | 80 °C | Balances reaction rate and selectivity, minimizing side reactions. |

| Reaction Time | 4–6 hours | Typically sufficient for complete consumption of the limiting reagent (styrene). |

Table 2: Representative Product Distribution

| Compound | Result | Notes |

| Styrene Conversion | >98% | Indicates a highly efficient reaction. |

| 4-(1-Phenylethyl)phenol Yield | 85–92% | Isolated yield based on styrene. |

| 2-(1-Phenylethyl)phenol | <5% | The primary regioisomeric byproduct. |

| Polyalkylated Products | <3% | Minimized by the large excess of phenol. |

Workflow Visualization

The entire experimental process can be visualized as a logical flow from preparation to final analysis.

Caption: Experimental workflow for the synthesis of 4-(1-Phenylethyl)phenol.

Conclusion